molecular formula C11H10N2O4 B2683314 3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 523990-83-2

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B2683314
CAS No.: 523990-83-2
M. Wt: 234.211
InChI Key: OHJOFBNVZGMMRO-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . It is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl anthranilate with urea in the presence of a catalyst to form the quinazoline ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: Lacks the ethyl group at the 3-position.

    3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: Has a methyl group instead of an ethyl group at the 3-position.

    3-Propyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: Contains a propyl group at the 3-position.

Uniqueness

The presence of the ethyl group at the 3-position in 3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid imparts unique chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-ethyl-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-13-9(14)7-4-3-6(10(15)16)5-8(7)12-11(13)17/h3-5H,2H2,1H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJOFBNVZGMMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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